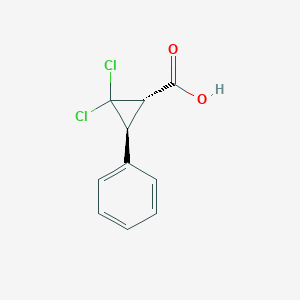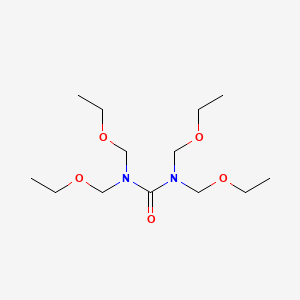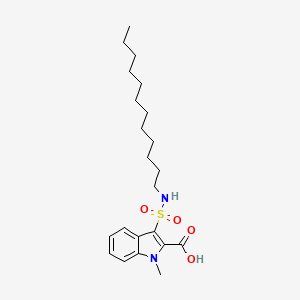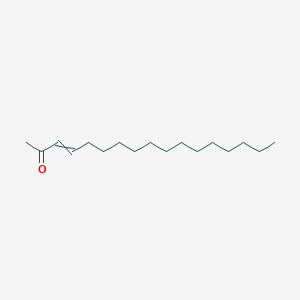![molecular formula C19H13IN2O2 B12588608 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate CAS No. 648433-71-0](/img/structure/B12588608.png)
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate is an organic compound with the molecular formula C19H13IN2O2 It is characterized by the presence of a phenyldiazenyl group and an iodobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with 4-iodobenzoic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the phenyldiazenyl group.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a component in organic electronic devices
Mecanismo De Acción
The mechanism of action of 4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate involves its interaction with specific molecular targets. The phenyldiazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. These interactions can disrupt cellular processes, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-iodobenzoate: Shares the iodobenzoate moiety but lacks the phenyldiazenyl group.
4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: Contains a similar iodobenzoate structure but with different substituents
Uniqueness
4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate is unique due to the presence of both the phenyldiazenyl and iodobenzoate groups, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
648433-71-0 |
|---|---|
Fórmula molecular |
C19H13IN2O2 |
Peso molecular |
428.2 g/mol |
Nombre IUPAC |
(4-phenyldiazenylphenyl) 4-iodobenzoate |
InChI |
InChI=1S/C19H13IN2O2/c20-15-8-6-14(7-9-15)19(23)24-18-12-10-17(11-13-18)22-21-16-4-2-1-3-5-16/h1-13H |
Clave InChI |
ZYKQEZBJKGALIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)

silane](/img/structure/B12588548.png)

![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)


![2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate](/img/structure/B12588582.png)
![2-(2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethoxy)ethane-1-thiol](/img/structure/B12588590.png)


![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
